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Introduction
Carbonic anhydrase I (CA I) is a zinc-containing metalloenzyme belonging to the α-carbonic

anhydrase family. It is one of the most abundant proteins in red blood cells, second only to

hemoglobin.[1] While it shares the fundamental function of catalyzing the reversible hydration

of carbon dioxide to bicarbonate and a proton with other carbonic anhydrase isoforms, CA I

exhibits distinct kinetic properties and a lower catalytic efficiency compared to the highly active

CA II isoform.[1] This technical guide provides an in-depth overview of the enzymatic function

of CA I, including its kinetic parameters, inhibition profiles, and key experimental protocols for

its characterization. The information presented is intended to support researchers, scientists,

and drug development professionals in their investigation of this ubiquitous enzyme and its

potential as a therapeutic target.

Enzymatic Function and Physiological Role
The primary function of carbonic anhydrase I is to facilitate the rapid interconversion of carbon

dioxide (CO₂) and bicarbonate (HCO₃⁻), a reaction that is crucial for CO₂ transport in the blood

and the maintenance of acid-base homeostasis.[2] The reaction catalyzed by CA I is as follows:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10831186?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6612586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6612586/
https://en.wikipedia.org/wiki/Carbonic_anhydrase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In tissues with high metabolic activity, CA I in erythrocytes rapidly converts accumulating CO₂

into bicarbonate, which is then transported in the plasma to the lungs. In the pulmonary

capillaries, the reverse reaction is catalyzed, converting bicarbonate back to CO₂, which is then

exhaled.[2] This efficient transport mechanism is vital for preventing large fluctuations in blood

pH.

While CA I's catalytic activity is lower than that of CA II, its high concentration in red blood cells

ensures a significant contribution to overall CO₂ transport.[1] Dysregulation of CA I activity has

been implicated in various physiological and pathological processes, making it a subject of

interest for therapeutic intervention.

Quantitative Analysis of CA I Enzymatic Activity
The enzymatic activity of carbonic anhydrase I is characterized by its kinetic parameters for

substrate turnover and its sensitivity to inhibitors. The following tables summarize key

quantitative data for human carbonic anhydrase I.

Table 1: Kinetic Parameters for CO₂ Hydration by Human
Carbonic Anhydrase I

Parameter Value Conditions Reference

kcat (s⁻¹) 2 x 10⁵ pH 7.5, 25°C
Inferred from multiple

kinetic studies

Km for CO₂ (mM) 4.0 pH 7.5, 25°C
Inferred from multiple

kinetic studies

kcat/Km (M⁻¹s⁻¹) 5 x 10⁷ pH 7.5, 25°C
Inferred from multiple

kinetic studies

Note: Kinetic parameters for CA I can vary depending on the specific experimental conditions,

including pH, temperature, and buffer composition.

Table 2: Inhibition Constants (Ki) of Common
Sulfonamide Inhibitors for Human Carbonic Anhydrase I
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Inhibitor Ki (nM)

Acetazolamide 250

Methazolamide 50

Dorzolamide 3000

Brinzolamide 5000

Ethoxzolamide 150

Sulfanilamide 7500

Note: These values represent a general consensus from multiple inhibition studies. The affinity

of inhibitors can be influenced by the assay conditions.

Experimental Protocols
Accurate characterization of CA I's enzymatic function relies on robust and reproducible

experimental protocols. The following sections detail the methodologies for the purification of

CA I from human erythrocytes and the determination of its kinetic and inhibition constants using

the stopped-flow spectrophotometry assay.

Purification of Human Carbonic Anhydrase I from
Erythrocytes
This protocol describes a common method for the isolation and purification of CA I from human

red blood cells.

Materials:

Fresh human blood collected in the presence of an anticoagulant (e.g., heparin or EDTA)

Phosphate-buffered saline (PBS), pH 7.4

Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.0)

DEAE-cellulose or other suitable anion-exchange chromatography resin
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Affinity chromatography column with a sulfonamide ligand (e.g., p-

aminomethylbenzenesulfonamide coupled to Sepharose)

Dialysis tubing

Spectrophotometer

Protein concentration assay reagents (e.g., Bradford or BCA)

Procedure:

Erythrocyte Isolation: Centrifuge the whole blood to separate the plasma and buffy coat from

the red blood cells. Wash the erythrocyte pellet multiple times with cold PBS.

Hemolysis: Resuspend the washed erythrocytes in a hypotonic lysis buffer to induce

hemolysis and release the cellular contents.

Hemoglobin Removal: Remove the majority of hemoglobin by precipitation with

ethanol/chloroform or through tangential flow filtration.

Anion-Exchange Chromatography: Apply the hemoglobin-free lysate to a DEAE-cellulose

column equilibrated with a low-ionic-strength buffer. Elute the bound proteins with a salt

gradient. CA I and CA II will elute at different salt concentrations.

Affinity Chromatography: Pool the fractions containing CA I and apply them to a sulfonamide

affinity column. This step provides high specificity for carbonic anhydrases.

Elution and Dialysis: Elute the bound CA I from the affinity column using a competitive

inhibitor or by changing the pH. Dialyze the purified enzyme extensively against a suitable

storage buffer.

Purity and Concentration Determination: Assess the purity of the final CA I preparation using

SDS-PAGE. Determine the protein concentration using a standard protein assay.

CO₂ Hydration Activity Assay using Stopped-Flow
Spectrophotometry
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This method is the gold standard for measuring the rapid kinetics of CO₂ hydration catalyzed

by carbonic anhydrases.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of the

reaction mixture. The rate of this pH change is monitored using a pH indicator dye (e.g., phenol

red) in a stopped-flow spectrophotometer. The initial rate of the reaction is determined by

measuring the change in absorbance of the indicator at a specific wavelength.

Materials:

Purified carbonic anhydrase I

Stopped-flow spectrophotometer

Buffer (e.g., 20 mM HEPES or Tris), pH 7.5

pH indicator solution (e.g., phenol red)

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

Inhibitor stock solutions (for inhibition studies)

Procedure:

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g.,

25°C).

Reagent Preparation: Prepare the reaction buffer containing the pH indicator. The enzyme

solution is prepared in the same buffer. The CO₂ solution is prepared fresh and kept on ice.

Measurement of Catalyzed Rate:

Load one syringe of the stopped-flow apparatus with the enzyme solution in the reaction

buffer.

Load the second syringe with the CO₂-saturated water.
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Rapidly mix the two solutions and monitor the change in absorbance at the appropriate

wavelength for the pH indicator (e.g., 557 nm for phenol red).

The initial rate of the reaction is calculated from the initial linear portion of the absorbance

versus time curve.

Measurement of Uncatalyzed Rate: Repeat the measurement without the enzyme to

determine the spontaneous rate of CO₂ hydration.

Calculation of Enzyme Activity: Subtract the uncatalyzed rate from the catalyzed rate to

obtain the enzyme-catalyzed rate. One Wilbur-Anderson unit of activity is defined as the

amount of enzyme that doubles the uncatalyzed rate.

Determination of Kinetic Parameters (kcat and Km): Measure the initial rates at varying

concentrations of CO₂. Plot the initial velocity against the substrate concentration and fit the

data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from

Vmax and the enzyme concentration.

Determination of Inhibition Constants (Ki): Perform the activity assay in the presence of

various concentrations of an inhibitor. Determine the IC₅₀ value (the inhibitor concentration

that causes 50% inhibition) and calculate the Ki using the Cheng-Prusoff equation.

Visualizations
The following diagrams illustrate the key processes involved in the investigation of carbonic

anhydrase I's enzymatic function.
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Figure 1. Experimental workflow for the purification and enzymatic characterization of carbonic
anhydrase I.
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Figure 2. Role of carbonic anhydrase I in maintaining intracellular pH homeostasis.

Conclusion
Carbonic anhydrase I, despite its lower catalytic turnover compared to other isoforms, plays a

significant role in fundamental physiological processes. Its high abundance in erythrocytes

makes it a key contributor to CO₂ transport and acid-base balance. The detailed protocols and

quantitative data provided in this guide offer a comprehensive resource for researchers

investigating the enzymatic function of CA I. A thorough understanding of its kinetics and

inhibition is essential for elucidating its precise physiological roles and for the development of

novel therapeutic agents targeting this important enzyme.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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